3-Hydroxybutyl pentanoate

Description

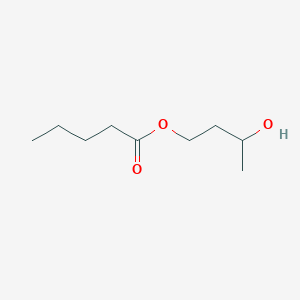

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutyl pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-9(11)12-7-6-8(2)10/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUMSLQCRHTZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30753890 | |

| Record name | 3-Hydroxybutyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30753890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89457-28-3 | |

| Record name | 3-Hydroxybutyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30753890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis

The synthesis of esters like 3-hydroxybutyl pentanoate can be achieved through various chemical routes. Given the interest in producing "natural" flavor and fragrance compounds, enzymatic synthesis has emerged as a highly effective and specific method.

Lipase-catalyzed esterification is a prominent technique for the synthesis of flavor esters. utm.myacs.org Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used due to their high efficiency, selectivity, and ability to function under mild reaction conditions. nih.gov The synthesis of 3-hydroxybutyl pentanoate would involve the reaction of pentanoic acid with 1,3-butanediol (B41344).

The reaction can be carried out in a solvent-free system, where the reactants themselves serve as the medium, which is advantageous from both an environmental and a process-cost perspective. scispace.com Key parameters that are typically optimized for such reactions include temperature, enzyme loading, and the molar ratio of the substrates. The removal of water, a byproduct of the esterification, is crucial to drive the reaction towards the product side and achieve high conversion rates.

Below is an interactive data table summarizing typical conditions for the enzymatic synthesis of flavor esters, which would be applicable to the production of 3-hydroxybutyl pentanoate.

Biosynthesis

The biosynthesis of esters in nature is a well-documented process, particularly in microorganisms like yeast and bacteria. medcraveonline.com These microbial pathways offer a potential route for the "natural" production of 3-hydroxybutyl pentanoate. The key enzymes in microbial ester synthesis are often alcohol acetyltransferases (AATs) or other esterases. bohrium.com

The biosynthesis would require the microbial host to produce the necessary precursors: pentanoic acid (or its coenzyme A derivative, pentanoyl-CoA) and 3-hydroxybutanol. While many microorganisms produce a range of fatty acids and alcohols, the specific production of these precursors might require metabolic engineering. This could involve the introduction of genes from other organisms that produce these specific molecules or the modification of existing pathways to enhance their production.

For instance, pathways for the synthesis of short- and medium-chain fatty acids are common in many bacteria and yeasts. Similarly, various microorganisms can produce butanediols. By combining these metabolic modules in a suitable host organism, it is conceivable to develop a fermentation process for the de novo synthesis of 3-hydroxybutyl pentanoate.

Natural Occurrence and Organoleptic Properties

The organoleptic properties of esters are determined by the combination of their acid and alcohol moieties. Short- to medium-chain esters are typically characterized by fruity and floral notes. aston-chemicals.com Given its structure, 3-hydroxybutyl pentanoate is likely to possess a complex aroma profile. The pentanoate portion would contribute a fruity note, potentially reminiscent of pineapple or apple, while the 3-hydroxybutyl group could add a waxy or slightly green character.

The following interactive table presents the organoleptic properties of some related esters to provide a context for the potential aroma of 3-hydroxybutyl pentanoate.

Biotechnological and Industrial Significance

Chemo-Enzymatic Synthesis Routes for Enantiomers and Stereoisomers

Chemo-enzymatic strategies are at the forefront of producing optically active compounds, leveraging the inherent selectivity of enzymes to create specific stereoisomers. nih.gov These methods are particularly valuable for synthesizing chiral building blocks from simple starting materials. rsc.org

Lipases are a versatile class of enzymes that catalyze both the hydrolysis and synthesis of esters, making them highly valuable in industrial biocatalysis. nih.govresearchgate.net Their ability to function in non-aqueous media allows them to drive the equilibrium towards ester synthesis, producing a wide range of commercially important esters. researchgate.netresearchgate.net The kinetics of these reactions are influenced by several factors, including pH, water activity, and the choice of solvent. nih.gov

A prominent strategy for producing chiral hydroxy esters involves the transesterification of a racemic or prochiral starting material. For instance, the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, an important analog, has been achieved through the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, a reaction catalyzed by Candida antarctica lipase (B570770) B (CAL-B). mdpi.com This approach necessitates the use of enantiopure starting materials. mdpi.com Another route involves the transesterification of poly-(R)-3-hydroxybutyrate (PHB) with an alcohol to produce an ester of (R)-3-hydroxybutyrate, which is then further transesterified with (R)-1,3-butanediol. google.com

Recent advancements have focused on enhancing reaction efficiency. One novel approach performs the lipase-catalyzed esterification in an aqueous medium containing nanomicelles formed by the designer surfactant TPGS-750-M. nih.gov This system facilitates high conversion rates with a 1:1 stoichiometric ratio of acid and alcohol, avoiding competitive hydrolysis. nih.gov

Table 1: Examples of Lipase-Catalyzed Transesterification for Synthesis of 3-Hydroxybutyl Ester Analogs

| Enzyme | Substrate 1 | Substrate 2 | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Ethyl (R)-3-hydroxybutyrate | (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Simplest strategy requires enantiopure reagents. | mdpi.com |

| Not Specified | Poly-(R)-3-hydroxybutyrate | Generic Alcohol | Ester of (R)-3-hydroxybutyrate | Intermediate for subsequent transesterification to final product. | google.com |

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively react with one enantiomer at a much higher rate than the other, allowing for the separation of the reacted and unreacted enantiomers.

Lipase-catalyzed kinetic resolution is widely employed. For example, the resolution of racemic 1,3-butanediol (B41344), a precursor for 3-hydroxybutyl esters, can be achieved through acetylation with vinyl acetate (B1210297) catalyzed by CAL-B. researchgate.net Similarly, racemic β-butyrolactone can be resolved via hydrolysis catalyzed by CAL-B to produce enantiopure (R)-β-butyrolactone. mdpi.com The effectiveness of a kinetic resolution is often quantified by the enantiomeric ratio (E value); a high E value indicates excellent selectivity. In the resolution of 3-phenylbutanoic acid, the lipase from Pseudomonas fluorescens demonstrated an E value greater than 200, achieving high enantiomeric excess (ee) for both the resulting acid (98% ee) and the remaining ester (99% ee). almacgroup.com

For challenging resolutions, reaction conditions can be optimized. Low-temperature lipase-catalyzed transesterification, conducted at temperatures as low as -40 °C, has been shown to enhance enantioselectivity, enabling the production of compounds with high optical purity even when the chiral center is remote from the reaction site. nih.gov Dynamic kinetic resolution (DKR) represents a further advancement, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for a theoretical yield of 100% for a single desired enantiomer, overcoming the 50% maximum yield of classical kinetic resolution. rsc.orgnih.gov

Table 2: Selected Enzymes and Conditions for Kinetic Resolution of Precursors and Analogs

| Enzyme | Substrate | Reaction Type | Key Conditions | Product/Result | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Racemic 1,3-butanediol | Acetylation | Vinyl acetate as acylating agent | Resolved (R)-1,3-butanediol | researchgate.net |

| Pseudomonas fluorescens lipase | (±)-Ethyl 3-phenylbutanoate | Hydrolysis | Phosphate buffer, 30°C | (S)-3-phenylbutanoic acid (98% ee) and (R)-ester (99% ee); E > 200 | almacgroup.com |

| Candida antarctica lipase B (CAL-B) | Racemic β-butyrolactone | Hydrolysis | Aqueous workup | (R)-β-butyrolactone | mdpi.com |

Bioreduction, often utilizing whole microbial cells or isolated enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), is a highly effective method for the asymmetric synthesis of chiral alcohols from prochiral ketones. mdpi.com These enzymatic processes are prized for their high enantioselectivity and operation under mild conditions. mdpi.com

A direct synthetic route to (3R)-hydroxybutyl (3R)-hydroxybutyrate involves the enantioselective reduction of a diketo precursor, 3-oxobutyl acetoacetate. google.com This transformation can be effectively carried out using alcohol dehydrogenases, such as ADH from Lactobacillus brevis, with a cofactor regeneration system employing glucose dehydrogenase. google.com This approach is capable of operating on a manufacturing scale. google.com

The scope of bioreduction is broad, with various enzyme systems being used to produce key chiral intermediates for pharmaceuticals. mdpi.comresearchgate.net For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-hydroxy ester has been achieved with 95% reaction yield and 96% ee using cells of Geotrichum candidum. mdpi.com Dynamic reductive kinetic resolution (DYRKR) is a particularly powerful variant that deracemizes building blocks, capable of setting two stereocenters simultaneously with high diastereoselectivity and enantioselectivity. nih.gov This has been demonstrated in the synthesis of statin analogues using a spectrum of KREDs. nih.gov The underlying principle of bioreduction involves the use of biomolecules, such as enzymes and co-enzymes, as reducing agents. oatext.com

Table 3: Examples of Bioreduction for Chiral Alcohol Synthesis

| Enzyme/Organism | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Lactobacillus brevis ADH | 3-Oxobutyl acetoacetate | (3R)-Hydroxybutyl (3R)-hydroxybutyrate | 71% yield after purification | google.com |

| Geotrichum candidum SC 5469 | 4-Chloro-3-oxobutanoic acid methyl ester | (S)-4-Chloro-3-hydroxybutanoic acid methyl ester | 95% yield, 96% ee | mdpi.com |

| Ketoreductase (KRED 108) | 3-Ketoglutarate derivative | anti reduction product | 99% de, 99% ee | nih.gov |

Classical Chemical Esterification Protocols

Traditional chemical methods remain a cornerstone for ester synthesis, valued for their simplicity and broad applicability. These protocols typically involve the direct reaction of a carboxylic acid and an alcohol or the use of an activated carboxylic acid derivative.

The most fundamental method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This is a reversible equilibrium reaction. libretexts.org To drive the reaction toward the ester product, it is common practice to use a large excess of one reactant or to remove water as it is formed. libretexts.org The catalyst is typically a strong mineral acid like sulfuric acid or hydrochloric acid, which provides the hydroxonium ions (H₃O⁺) that initiate the catalytic cycle. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgresearchgate.net A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester and regenerate the acid catalyst. libretexts.orgresearchgate.net Modifications to this protocol include the use of solid acid catalysts, which can simplify product purification by being easily filtered from the reaction mixture. researchgate.net

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides and acid anhydrides, are frequently used. wikipedia.org These reagents react with alcohols in what is typically an irreversible reaction, leading to higher product yields. wikipedia.orglibretexts.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl or carboxylic acid byproduct formed. libretexts.orglibretexts.org

Acid anhydrides can be synthesized by reacting an acid chloride with a carboxylic acid or its salt, or through the dehydration of two equivalents of a carboxylic acid using a dehydrating agent. youtube.comresearchgate.net The reaction of an alcohol with an acid anhydride (B1165640) proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the departure of a carboxylate anion as the leaving group, which is a key step in forming the final ester product. libretexts.org

Green Chemistry Principles in Synthetic Pathway Design

The synthesis of esters like 3-hydroxybutyl pentanoate is increasingly governed by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org This involves designing reactions that are more efficient, use less hazardous materials, and minimize waste generation. researchgate.networdpress.com Key strategies include the use of solvent-free reaction conditions and the development of sustainable catalytic systems. rsc.org

Solvent-Free Reaction Systems

A significant advancement in the green synthesis of esters is the development of solvent-free reaction systems. rsc.org Traditional esterification often relies on organic solvents to dissolve reactants and facilitate the reaction. However, these solvents contribute to volatile organic compound (VOC) emissions and pose environmental and health risks. Solvent-free synthesis eliminates this issue entirely by conducting the reaction directly with the neat substrates. mdpi.com

Enzymatic synthesis, particularly using lipases, is highly effective under solvent-free conditions. For instance, the synthesis of various aroma esters has been successfully achieved through the direct esterification of carboxylic acids and alcohols in a solvent-free environment, mediated by lipase B from Candida antarctica. rsc.org In such systems, a vacuum is often applied to remove the water formed during the reaction, which shifts the equilibrium towards the product and results in high conversion rates. rsc.org Microwave-assisted enzymatic synthesis is another powerful technique that operates without solvents, significantly accelerating reaction times. nih.govresearchgate.net Studies on geraniol (B1671447) esters, for example, have demonstrated that high conversions can be reached in minutes under microwave irradiation in the absence of any solvent. nih.govresearchgate.net

Utilization of Sustainable Catalytic Systems

The choice of catalyst is paramount in green synthetic design. Traditional homogeneous acid catalysts like sulfuric acid, while effective, are corrosive, difficult to separate from the reaction mixture, and can lead to unwanted side reactions and environmental problems. scispace.com Sustainable alternatives fall into two main categories: biocatalysts and heterogeneous solid catalysts.

Biocatalysts: Enzymes, particularly lipases such as Candida antarctica lipase B (CAL-B), are highly valued for their specificity, efficiency under mild conditions, and biodegradability. google.com They can catalyze the esterification of a wide range of substrates, including the precursors to 3-hydroxybutyl pentanoate and its analogs. nih.govgoogle.com These enzymes can be immobilized on solid supports, which enhances their stability and allows for easy separation and reuse over multiple reaction cycles, a key advantage for industrial applications. nih.gov

Heterogeneous Solid Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), making them easy to filter out and recycle. mdpi.com Examples of sustainable solid acid catalysts used in esterification include:

Ion-exchange resins: Macroporous resins like Amberlyst-15 are widely used for ester synthesis. They are non-corrosive and can effectively catalyze reactions like the esterification of pentanoic acid, achieving high conversion rates. researchgate.netresearchgate.net

Sulfated metal oxides: Materials like sulfated zirconia have demonstrated high thermal stability and catalytic activity, making them suitable for esterification reactions at elevated temperatures. researchgate.net

Tin Compounds: Both inorganic tin and organotin compounds serve as effective catalysts for producing a wide range of polyesters and other esters. reaxis.com

Deep eutectic solvents (DES) represent another novel and green catalytic system. Composed of a hydrogen bond donor and a hydrogen bond acceptor, they are biodegradable, have low cost, and can act as both the solvent and the catalyst, showing high catalytic activity in the synthesis of various esters. scispace.com

Optimization of Reaction Parameters in Synthetic Research

To maximize yield, efficiency, and scalability, the parameters of the synthetic reaction must be carefully optimized. Key factors that are typically investigated include temperature, pressure, substrate molar ratio, and catalyst loading. rsc.orgresearchgate.net

Temperature and Pressure Influence on Reaction Kinetics and Yield

Temperature is a critical parameter that directly influences the rate of an esterification reaction. Generally, higher temperatures increase the reaction rate. However, for enzymatic catalysis, there is an optimal temperature range; exceeding this can lead to denaturation of the enzyme and a loss of activity. researchgate.net For instance, lipase-catalyzed synthesis of adipate (B1204190) esters found that the optimal temperature varied with the specific alcohol used. researchgate.net In non-enzymatic systems using solid acid catalysts, temperatures can be significantly higher, often in the range of 50°C to 150°C, to achieve desirable reaction rates. google.com

Pressure also plays a crucial role. Many esterification reactions are reversible, with water as a byproduct. By applying a vacuum to the system, the water can be continuously removed, which, according to Le Chatelier's principle, drives the reaction equilibrium toward the formation of the ester product, thereby increasing the final yield. rsc.org Conversely, some processes may employ elevated pressure, particularly when dealing with volatile reactants at high temperatures. google.com

The table below shows the effect of temperature on the conversion of pentanoic acid in its esterification with methanol (B129727), catalyzed by Amberlyst 15.

| Temperature (K) | Molar Ratio (Methanol:Acid) | Catalyst Loading (g/L) | Conversion (%) |

| 313.15 | 10:1 | 7 | 80 |

| 323.15 | 10:1 | 7 | 87 |

| 333.15 | 10:1 | 7 | 93 |

| Data derived from a kinetic study on methyl pentanoate synthesis. researchgate.net |

Substrate Ratio and Catalyst Loading Considerations for Scalability

The molar ratio of the substrates (alcohol to carboxylic acid) is a key factor in optimizing ester synthesis. Using an excess of one of the reactants, typically the less expensive one, can shift the equilibrium to favor product formation and maximize the conversion of the more valuable reactant. researchgate.net For the synthesis of methyl butyrate (B1204436), an optimal alcohol-to-acid ratio of 3 was identified; increasing the ratio beyond this point led to a decrease in conversion. researchgate.net Finding the ideal ratio is crucial for maximizing yield while minimizing waste and cost, especially in large-scale industrial production.

The following table illustrates the impact of catalyst loading and substrate molar ratio on the synthesis of methyl butyrate.

| Parameter | Value | Equilibrium Conversion (%) |

| Catalyst Loading (% w/w) | 2.5 | 67.2 |

| 4.5 | 80.5 | |

| 6.5 | 88.1 | |

| 8.5 | 92.6 | |

| Molar Ratio (Alcohol:Acid) | 1 | 80.1 |

| 2 | 87.5 | |

| 3 | 92.6 | |

| 4 | 90.2 | |

| Data derived from a study on methyl butyrate synthesis using an Amberlyst-15 catalyst. researchgate.net |

Hydrolysis and Transesterification Reactions in Controlled Environments

The pentanoate ester group is a primary site for nucleophilic acyl substitution, allowing for its cleavage or transformation into other esters under specific catalytic conditions.

The acid-catalyzed hydrolysis of 3-hydroxybutyl pentanoate is a reversible reaction that results in the formation of pentanoic acid and 1,3-butanediol. The process is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uklibretexts.org The general mechanism for acid-catalyzed ester hydrolysis proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen atom (-O-). This converts the alkoxy group into a good leaving group (an alcohol). byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (1,3-butanediol). youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product (pentanoic acid). libretexts.org

This equilibrium-driven process can be pushed toward the products by using a large excess of water. libretexts.org The principles of this reaction are fundamental to ester chemistry and are analogous to the well-documented hydrolysis of similar esters like ethyl ethanoate. libretexts.org

Enzymatic hydrolysis offers a highly specific and mild alternative to acid or base catalysis for cleaving the ester bond in 3-hydroxybutyl pentanoate. Lipases (EC 3.1.1.3) are the most common class of enzymes used for this purpose, functioning via a serine hydrolase mechanism. perlego.com These enzymes are renowned for their ability to catalyze hydrolysis at the interface between an aqueous and an organic phase. perlego.com

The specificity of lipases is a key advantage. Since 3-hydroxybutyl pentanoate possesses a chiral center at the C3 position of the butyl group, different enantiomers of the substrate can be resolved through kinetic resolution. A suitable lipase will preferentially hydrolyze one enantiomer at a much faster rate, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed products (pentanoic acid and the corresponding enantiomer of 1,3-butanediol). perlego.com For example, lipases from Candida rugosa (Lip 3) and Candida antarctica Lipase B (CAL-B) have demonstrated high efficiency and enantioselectivity in the hydrolysis of various esters, including those with secondary alcohol moieties. mdpi.comnih.gov The optimal activity for these enzymes is often observed under mild conditions, typically at pH values between 5 and 7 and temperatures below 55°C. nih.gov

Transesterification, the exchange of the alcohol portion of an ester, can also be effectively catalyzed by enzymes in environments with low water activity. researchgate.net In the context of 3-hydroxybutyl pentanoate, this could involve reacting it with a different alcohol in the presence of a lipase like CAL-B to produce a new ester of pentanoic acid. google.com This reaction is synthetically useful for creating a variety of pentanoate esters from the 3-hydroxybutyl precursor.

Table 1: Catalytic Conditions for Transesterification of Analogous Hydroxy-Esters

| Catalyst | Reactants | Temperature (°C) | Time (h) | Notes |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate (B1226725) and (R)-1,3-butanediol | 30 | 6 | Reaction performed under reduced pressure (80 mmHg) to remove ethanol (B145695). mdpi.comresearchgate.net |

| Sulfuric Acid | Poly-(R)-3-hydroxybutyrate and Ethanol | Reflux | Not specified | Acid catalyst used for the initial transesterification of the polymer. google.comjustia.com |

| Lipase | Ester of (R)-3-hydroxybutyrate and (R)-1,3-butanediol | 30 - 150 | 1 - 20 | General conditions for enzymatic transesterification. google.com |

Reactions Involving the Ester Linkage

The ester functional group is a key site for the chemical modification of 3-hydroxybutyl pentanoate. Its reactivity is central to derivatization strategies, including aminolysis for amide synthesis and reduction to its constituent alcohols.

Aminolysis Reactions for Amide Formation

The reaction of esters with amines, known as aminolysis, is a fundamental method for the formation of amides. mdpi.comlibretexts.org In the case of 3-hydroxybutyl pentanoate, aminolysis involves the nucleophilic attack of an amine on the carbonyl carbon of the ester group. This process results in the cleavage of the ester bond and the formation of a new N-substituted pentanamide, with 1,3-butanediol being released as a byproduct.

The general mechanism for this reaction involves the addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 1,3-butanediol leaving group to yield the final amide product. The reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a solvent. The reaction can be performed with primary or secondary amines to produce secondary or tertiary amides, respectively. mdpi.com The aminolysis of esters is a well-established method for creating amide bonds, which are crucial linkages in many biologically active molecules and synthetic materials. nih.govresearchgate.net

Table 1: Representative Aminolysis Reactions of 3-Hydroxybutyl Pentanoate

| Reactant Amine | Expected Amide Product | Byproduct |

|---|---|---|

| Ammonia (NH₃) | Pentanamide | 1,3-Butanediol |

| Methylamine (CH₃NH₂) | N-methylpentanamide | 1,3-Butanediol |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethylpentanamide | 1,3-Butanediol |

Reduction Pathways to Component Alcohols

The ester functionality of 3-hydroxybutyl pentanoate can be reduced to yield its two constituent alcohol components. This transformation is typically accomplished using powerful hydride-based reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄). libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be effective under specific, harsher conditions. libretexts.orgkhanacademy.org

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate which then eliminates the alkoxide leaving group (the 1,3-butanediol portion). The resulting aldehyde is then immediately reduced further by another equivalent of the hydride agent to a primary alcohol. An acidic workup step is required to protonate the resulting alkoxide intermediates to furnish the final alcohol products. khanacademy.org The complete reduction of 3-hydroxybutyl pentanoate thus cleaves the ester bond and converts the pentanoate moiety into 1-pentanol (B3423595), while releasing the original 1,3-butanediol.

Table 2: Reduction of 3-Hydroxybutyl Pentanoate

| Reducing Agent | Reaction Products | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Butanediol and 1-Pentanol | A strong, non-selective reducing agent for esters. youtube.comkhanacademy.org |

Role as a Precursor or Intermediate in Complex Organic Synthesis

The bifunctional nature of 3-hydroxybutyl pentanoate, possessing both a hydroxyl group and an ester, makes it a valuable building block and intermediate in more complex synthetic endeavors.

Building Block Applications in Polymer Chemistry Research

In polymer chemistry, molecules that possess at least two reactive functional groups can serve as monomers for the construction of polymeric chains. 3-Hydroxybutyl pentanoate, with its hydroxyl and ester functionalities, has the potential to be utilized as a building block in the synthesis of polymers, particularly polyesters. tue.nl

The hydroxyl group can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyester (B1180765) chains. In this scenario, the pentanoate portion of the molecule would become a pendant side chain on the polymer backbone. Alternatively, the ester group could undergo transesterification reactions with a diol in the presence of a suitable catalyst, incorporating the molecule into a polyester structure in a different manner. The use of such bifunctional building blocks is a key strategy in creating polymers with tailored properties and complex architectures. researchgate.netkit.edursc.org

Table 3: Potential Polymerization Applications of 3-Hydroxybutyl Pentanoate

| Polymerization Type | Co-monomer Example | Resulting Polymer Feature |

|---|---|---|

| Condensation Polymerization | Adipic acid | Polyester with pentanoate side chains |

Intermediate for Fine Chemical Synthesis and Related Analogues

3-Hydroxybutyl pentanoate serves as a precursor to valuable chiral molecules that are key intermediates in the synthesis of fine chemicals and pharmaceutically relevant compounds. nih.gov Hydrolysis of the ester yields 1,3-butanediol and pentanoic acid. If the starting material is a specific stereoisomer, such as (R)-3-hydroxybutyl pentanoate, then the resulting (R)-1,3-butanediol is a valuable chiral building block. mdpi.com

For example, (R)-1,3-butanediol is a key starting material for the synthesis of azetidinone derivatives, which are crucial intermediates for penem (B1263517) and carbapenem (B1253116) antibiotics. mdpi.com Similarly, chiral 3-hydroxy esters and their derivatives are employed in the synthesis of a wide range of complex molecules, including inhibitors of HMG-CoA reductase (statins) and various other bioactive compounds. mdpi.comnih.gov The ability to serve as a source for these chiral synthons positions 3-hydroxybutyl pentanoate as a useful intermediate in the production of high-value chemicals. beilstein-journals.orgresearchgate.net For instance, the structurally related ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been extensively studied as a ketone body precursor for therapeutic and nutritional applications. google.comgoogle.commdpi.com

Table 4: Examples of Fine Chemicals from 3-Hydroxybutyl Pentanoate Derived Intermediates

| Intermediate | Example of Final Product Class | Significance |

|---|---|---|

| (R)-1,3-Butanediol | Carbapenem Antibiotics | Important class of broad-spectrum antibiotics. mdpi.com |

| Chiral 3-hydroxy acids | Statin analogues | Cholesterol-lowering drugs. mdpi.comnih.gov |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Ketone body precursors | Investigated for neuroprotective and metabolic benefits. google.comnih.govnih.gov |

Microbial Production Pathways for Precursors and Analogs

The biosynthesis of precursors for 3-hydroxybutyl pentanoate, such as (R)-3-hydroxybutyrate and pentanoate (valerate), along with related ester analogs, is achievable through microbial fermentation. This involves designing and optimizing microbial strains to channel metabolic flux towards the desired products.

Microorganisms can be engineered to produce the necessary precursors for 3-hydroxybutyl pentanoate. For instance, (R)-3-hydroxybutyric acid can be produced via one-step fermentation using genetically engineered Corynebacterium glutamicum. google.com This process involves converting pyruvate (B1213749) and coenzyme A to acetyl-CoA, then to acetoacetyl-CoA, acetoacetate, and finally to (R)-3-hydroxybutyric acid. google.com The fermentation conditions, such as controlling the residual sugar concentration between 1.0% and 3.0%, are crucial for efficient production. google.com

Metabolic engineering strategies are employed to enhance the production of these precursors. In Saccharomyces cerevisiae, the biosynthetic pathway for (S)-3-hydroxybutyrate (S-3HB) from acetyl-CoA was introduced by overexpressing genes encoding for acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT). nih.gov Fed-batch fermentation with ethanol as a carbon source yielded a final S-3HB titer of 12.0 g/L. nih.gov

Similarly, the production of polyhydroxyalkanoates (PHAs), which are polyesters of hydroxyalkanoates, demonstrates the microbial capacity to synthesize the building blocks for these esters. For example, Paracoccus haeundaensis can produce copolymers of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)) from single carbon sources. jmb.or.krnih.gov The metabolic pathway involves the conversion of acetyl-CoA to (R)-3-hydroxybutyl-CoA, a precursor for the 3-hydroxybutyrate (3HB) monomer. jmb.or.krnih.gov The addition of precursors like propionic acid can increase the incorporation of 3-hydroxyvalerate (B1259860) (3HV). jmb.or.krnih.gov

The optimization of fermentation media and conditions is a critical aspect of maximizing product yield. nih.govtaylorfrancis.com This includes identifying the optimal pH, temperature, and nutrient composition. nih.govtaylorfrancis.com For instance, in the production of cadaverine, a C5 chemical, optimizing pH conditions during fermentation significantly increased the titer. sciepublish.com These principles are directly applicable to the production of 3-hydroxybutyl pentanoate precursors.

| Microorganism | Engineered Pathway/Product | Key Findings | Reference |

| Corynebacterium glutamicum | (R)-3-hydroxybutyric acid | One-step fermentation process developed. | google.com |

| Saccharomyces cerevisiae | (S)-3-hydroxybutyrate | Achieved a titer of 12.0 g/L in fed-batch fermentation. | nih.gov |

| Paracoccus haeundaensis | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | Produced copolymers with varying monomer ratios depending on the carbon source. | jmb.or.krnih.gov |

| Cupriavidus necator | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | Utilized food waste as a renewable feedstock for biopolymer production. | hud.ac.uk |

Directed evolution is a powerful tool for improving the properties of enzymes and microbial strains for desired biosynthetic capabilities. sigmaaldrich.comillinois.edu This technique mimics natural evolution in the laboratory to generate a large library of protein variants with diverse and potentially enhanced functionalities. sigmaaldrich.com The process involves iterative rounds of mutagenesis, screening, and selection to identify improved progeny. illinois.edu

This approach can be applied to enhance the activity and specificity of enzymes in the biosynthetic pathways for 3-hydroxybutyl pentanoate precursors. For example, directed evolution has been successfully used to improve the catalytic efficiency of enzymes like cyclohexylamine (B46788) oxidase for non-natural substrates. ethz.ch This demonstrates the potential to tailor enzymes for the specific reactions required in the synthesis of desired esters.

Strain development through directed evolution can lead to microorganisms with enhanced production capabilities. By applying selective pressure, strains with higher yields or tolerance to product inhibition can be isolated. This methodology complements rational metabolic engineering by exploring a broader mutational space, which can lead to unexpected and significant improvements in biosynthetic pathways. nih.gov

Enzymatic Production from Renewable Feedstocks

The enzymatic synthesis of esters like 3-hydroxybutyl pentanoate offers a green alternative to traditional chemical methods. mdpi.com This approach often utilizes lipases, which can catalyze esterification reactions under mild conditions. mdpi.comscielo.br

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze a wide range of reactions, including esterification, transesterification, and hydrolysis. scielo.br The selection of the appropriate lipase is crucial for efficient ester synthesis. Commercially available immobilized lipases such as Novozym 435 (from Candida antarctica lipase B), Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus) are commonly used. nih.gov

The catalytic activity of lipases is often enhanced at the interface between an aqueous and an organic phase, a phenomenon known as interfacial activation. mdpi.comscielo.br The structure of the lipase, particularly a mobile "lid" covering the active site, is responsible for this behavior. scielo.br

Immobilization of lipases is a key strategy to improve their stability, reusability, and performance in industrial processes. mdpi.comresearchgate.net Common immobilization techniques include adsorption on hydrophobic supports, ionic adsorption, and covalent attachment. researchgate.net Immobilization can also influence the enzyme's catalytic properties, such as activity and enantioselectivity. researchgate.net For example, cross-linked enzyme crystals (CLEC) and sol-gel entrapped lipases have shown high catalytic activity and stability. nih.gov The support material can create a specific microenvironment around the enzyme, affecting its conformation and catalytic efficiency. nih.gov

| Lipase | Source Organism | Immobilization Support | Key Characteristics | Reference |

| Novozym 435 | Candida antarctica lipase B | Acrylic resin | High activity and stability, widely used for ester synthesis. | nih.gov |

| Lipozyme RM IM | Rhizomucor miehei | Anionic resin | sn-1,3 specific lipase. | nih.govresearchgate.net |

| Lipozyme TL IM | Thermomyces lanuginosus | Silica gel | Recombinant lipase with good thermal stability. | nih.govmdpi.com |

| Pseudomonas sp. lipase | Pseudomonas sp. | Sol-gel and CLEC | High catalytic activity in immobilized form. | nih.gov |

For the industrial production of 3-hydroxybutyl pentanoate, the design of the bioreactor and optimization of the process parameters are critical. researchgate.net Bioreactors provide a controlled environment for the enzymatic reaction, allowing for the manipulation of factors such as temperature, pH, and substrate concentration to achieve optimal performance. taylorfrancis.comresearchgate.net

Packed-bed reactors are often used for continuous processes with immobilized enzymes. researchgate.net This design allows for high productivity and easy separation of the product from the biocatalyst. researchgate.net For large-scale production, a batchwise loop reactor system can be more suitable than a stirred tank reactor to avoid attrition of the immobilized enzyme particles. researchgate.net

Process optimization involves studying the effect of various parameters on the reaction yield and rate. Key parameters include:

Enzyme concentration: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which it may level off due to substrate saturation or mass transfer limitations. nih.gov

Molar ratio of substrates: The ratio of alcohol to acid can significantly affect the equilibrium conversion. An excess of one substrate is often used to drive the reaction towards product formation. nih.gov

Temperature: Lipases are typically active in a temperature range of 40-60°C. mdpi.comresearchgate.net Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation. mdpi.com

Solvent: The choice of solvent can influence enzyme activity and stability, as well as the solubility of substrates and products. mdpi.com Solvent-free systems are becoming more popular as they increase volumetric productivity and are more environmentally friendly. mdpi.com

Kinetic and Mechanistic Studies of Biocatalytic Processes

Understanding the kinetics and mechanism of the lipase-catalyzed esterification is essential for process design and optimization. The synthesis of esters by lipases generally follows a Ping-Pong Bi-Bi mechanism. nih.govmdpi.com In this mechanism, the lipase first reacts with the acyl donor (e.g., pentanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the acyl acceptor (3-hydroxybutanol) to form the final ester product and regenerate the free enzyme.

The hydrolysis of fatty acid esters, a reverse reaction to esterification, has also been studied. For instance, the lipase-catalyzed hydrolysis of esters of 3-hydroxymethyl phenytoin (B1677684) showed that the kinetics can vary from apparent first-order to sigmoidal depending on the acyl chain length of the ester. nih.gov This highlights the influence of the substrate structure on the enzyme's catalytic behavior.

Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating 3-hydroxybutyl pentanoate from reaction mixtures, identifying by-products, and quantifying its purity. These techniques are based on the differential partitioning of the analyte between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of 3-hydroxybutyl pentanoate research, GC-MS is employed to monitor the progress of synthesis reactions and to identify and quantify volatile impurities in the final product. Due to the hydroxyl group, derivatization is often performed to increase the volatility and thermal stability of the analyte before injection into the gas chromatograph.

The sample is vaporized and separated on a capillary column, with components eluting at different times based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification. The absolute configuration of related compounds like 3-hydroxybutanoic acid has been determined using gas chromatography on chiral columns. nih.gov

Table 1: Illustrative GC-MS Parameters for 3-Hydroxybutyl Pentanoate Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detector | Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds like 3-hydroxybutyl pentanoate. mdpi.com It separates components in a liquid sample by pumping the sample through a column packed with a stationary phase. basicmedicalkey.com The separation is based on the differential affinity of the components for the stationary and mobile phases. researchgate.net

For 3-hydroxybutyl pentanoate, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. researchgate.netnih.gov This method allows for the accurate quantification of the target compound and the detection and profiling of non-volatile impurities. By comparing the retention time and UV-Vis spectrum of the sample peaks with those of known standards, the identity and concentration of 3-hydroxybutyl pentanoate can be determined with high precision and accuracy. nih.gov

Table 2: Representative HPLC Conditions for 3-Hydroxybutyl Pentanoate Quantification

| Parameter | Typical Setting |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis (e.g., at 210 nm) or Refractive Index (RI) |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

3-Hydroxybutyl pentanoate possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers and two diastereomers). Since the biological and physical properties of these stereoisomers can differ significantly, assessing the enantiomeric and diastereomeric purity is critical, particularly in pharmaceutical and biological applications. sygnaturediscovery.com

Chiral chromatography, a specialized form of HPLC, is the primary method for separating and quantifying these stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comsigmaaldrich.com Common CSPs include those based on cyclodextrins, polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), or proteins. nih.govsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of all stereoisomers, allowing for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic sample. google.com

Table 3: Example Chiral HPLC Method for Stereoisomer Separation

| Parameter | Typical Setting |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV-Vis (e.g., at 210 nm) |

Spectroscopic Characterization in Synthetic Research and Reaction Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample, making them indispensable for confirming the identity of synthetic products and intermediates.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. For 3-hydroxybutyl pentanoate, both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The identity of related compounds like poly[(R)-3-hydroxybutanoate] has been confirmed through ¹H-NMR spectroscopy. nih.gov

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. Together, these techniques allow for the unambiguous confirmation of the successful synthesis of 3-hydroxybutyl pentanoate and the characterization of any synthetic intermediates.

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for 3-Hydroxybutyl Pentanoate

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ester C=O | - | ~173 |

| CH₂ (next to C=O) | ~2.2 | ~34 |

| CH₂ (pentanoate chain) | ~1.6 | ~27 |

| CH₂ (pentanoate chain) | ~1.3 | ~22 |

| CH₃ (pentanoate chain) | ~0.9 | ~14 |

| CH (with -OH) | ~4.0 | ~64 |

| CH₂ (next to -OH) | ~1.7 | ~39 |

| CH₂ (butoxy chain) | ~4.1 | ~62 |

| CH₃ (butoxy chain) | ~1.2 | ~20 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. researchgate.net

In the analysis of 3-hydroxybutyl pentanoate, FTIR is used to confirm the presence of the key functional groups: the ester and the hydroxyl group. The spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester and a broad absorption band corresponding to the hydroxyl (O-H) stretch. This technique is particularly useful for monitoring the progress of the esterification reaction, where the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band can be tracked over time. nih.govnih.gov

Table 5: Characteristic FTIR Absorption Bands for 3-Hydroxybutyl Pentanoate

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Ester Carbonyl (C=O) | Stretching | ~1735 (strong) |

| Ester (C-O) | Stretching | 1300 - 1000 |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of 3-hydroxybutyl pentanoate in intricate research samples. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard in this field.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), offer unparalleled specificity and sensitivity for quantifying ketone bodies and their esters. nih.govnih.gov These methods are crucial for studying the pharmacokinetic profiles of exogenous ketone supplements like 3-hydroxybutyl pentanoate and its primary metabolites, such as beta-hydroxybutyrate (BHB) and 1,3-butanediol. nih.gov

Researchers have successfully developed and validated LC-MS/MS methods for the simultaneous determination of these compounds in human plasma. nih.gov For instance, one validated method utilized a C18 column for the separation of a ketone ester, beta-hydroxybutyrate, and 1,3-butanediol, demonstrating the capability of reverse-phase chromatography to resolve these polar molecules. nih.gov For more challenging separations, such as that of the metabolite acetoacetate, hydrophilic interaction liquid chromatography (HILIC) has been employed. nih.gov

The power of UHPLC-MS/MS is further exemplified in its ability to rapidly quantify ketone bodies in biological samples with minimal sample preparation and short analysis times, often around seven minutes per sample. nih.govnih.gov These rapid methods are essential for high-throughput analysis in clinical and research settings. The sensitivity of these techniques allows for very low limits of detection and quantification, which is critical for accurately tracking metabolite concentrations over time. nih.govnih.gov

A key advantage of tandem mass spectrometry is its ability to differentiate between structural isomers, a common challenge in metabolomics. nih.gov For example, MS/MS can distinguish D-β-hydroxybutyrate from isomers like 2- or 4-hydroxybutyrate and 3-hydroxyisobutyrate. nih.gov This specificity is paramount for accurately assessing the metabolic fate of 3-hydroxybutyl pentanoate.

Detailed below are examples of chromatographic and mass spectrometric parameters used in the analysis of compounds structurally related to 3-hydroxybutyl pentanoate.

Interactive Data Table 1: Chromatographic and Mass Spectrometric Parameters for Analysis of Related Ketone Bodies

| Analyte | Chromatographic Method | Column | Mobile Phase | Mass Spectrometer | Ionization Mode | MRM Transition | Reference |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | LC-MS | C18 | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Beta-hydroxybutyrate | LC-MS | C18 | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 1,3-butanediol | LC-MS | C18 | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Acetoacetate | LC-MS | HILIC | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 3-hydroxybutyric acid | LC-MS/MS | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) | 0.1% formic acid and acetonitrile with 0.1% formic acid | Not Specified | Not Specified | 103.0→59.0 | dergipark.org.tr |

| 3-hydroxyisovaleric acid | LC-MS/MS | Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) | 0.1% formic acid and acetonitrile with 0.1% formic acid | Not Specified | Not Specified | 117.1→59.0 | dergipark.org.tr |

The integration of advanced detection systems, particularly high-resolution mass spectrometers like time-of-flight (TOF) and Orbitrap analyzers, into analytical workflows provides significant advantages for 3-hydroxybutyl pentanoate research. These systems offer high mass accuracy and resolution, enabling the confident identification of unknown metabolites and a deeper understanding of metabolic pathways.

While specific applications of these advanced detectors for 3-hydroxybutyl pentanoate are not extensively detailed in the available literature, the principles from related fields of metabolomics are directly applicable. The high selectivity of tandem mass spectrometers is crucial for quantitative analysis, as they can effectively filter out background noise from complex matrices like plasma. nih.gov Negative electrospray ionization is often effective for ionizing ketone bodies, which facilitates their detection. nih.gov

The workflow for analyzing 3-hydroxybutyl pentanoate and its metabolites typically involves:

Sample Preparation: This often involves a simple protein precipitation step, for example, using a cold acetonitrile and methanol mixture, followed by centrifugation to remove solid protein pellets. nih.gov

Chromatographic Separation: UHPLC is preferred for its speed and resolving power, separating the analytes from endogenous interferences. nih.govnih.gov

Detection and Quantification: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to selectively detect and quantify the target analytes. dergipark.org.tr Stable isotope-labeled internal standards are often employed to ensure the highest accuracy and precision. nih.gov

This integrated workflow ensures a robust and reliable analysis, which is fundamental for both preclinical and clinical research on 3-hydroxybutyl pentanoate.

Development and Validation of Analytical Methods for Specific Research Contexts

The development and validation of analytical methods are critical steps to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. edraservices.nlnih.gov For compounds like 3-hydroxybutyl pentanoate, which are investigated for their therapeutic potential, adherence to regulatory guidelines, such as those from the Food and Drug Administration (FDA), is often necessary. nih.govnih.gov

The validation process encompasses several key parameters:

Accuracy: This measures the closeness of the determined value to the true value. For related ketone bodies, intra- and inter-run accuracy has been reported to be within ±15% of the nominal concentration. nih.gov

Precision: This assesses the degree of scatter between a series of measurements. For similar analytes, the coefficient of variation (%CV) is typically less than 15%. nih.gov

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the analyte concentration. Methods for ketone body analysis have demonstrated linearity over three orders of magnitude. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For 3-hydroxybutyric acid, the LOD and LOQ have been reported as 0.017 µg/mL and 0.045 µg/mL, respectively. dergipark.org.tr

Selectivity and Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the target analyte. For ketone esters and their metabolites, the matrix effect has been evaluated and ranged from -62.1% to 44.4%. nih.gov

Recovery: This determines the efficiency of the extraction procedure. For related compounds, extraction recovery has been shown to range from 65.1% to 119%. nih.gov

Stability: This assesses the stability of the analyte in the biological matrix under various storage and processing conditions, including autosampler, benchtop (room temperature), and freeze-thaw cycles. nih.gov

The following table summarizes validation data from a study on 3-hydroxypentanoic acid and 3-oxopentanoic acid, which are structurally analogous to metabolites of 3-hydroxybutyl pentanoate.

Interactive Data Table 2: Method Validation Parameters for Structurally Related Analytes in Human Plasma

| Validation Parameter | 3-hydroxypentanoic acid | 3-oxopentanoic acid | Reference |

| Validated Range | 0.078–5 µg/mL | 0.156–10 µg/mL | nih.gov |

| Recovery | >88% | >88% | nih.gov |

| Matrix Effect Accuracy (mean) | 87.8% | 90.1% | nih.gov |

| Dilution Integrity | 10-fold | 10-fold | nih.gov |

| Stability | Stable across autosampler, benchtop, and freeze-thaw conditions | Stable across autosampler, benchtop, and freeze-thaw conditions | nih.gov |

By rigorously developing and validating analytical methods, researchers can ensure the integrity of their findings in studies investigating the metabolic fate and therapeutic effects of 3-hydroxybutyl pentanoate.

Theoretical and Computational Investigations of 3 Hydroxybutyl Pentanoate

Quantum Chemical Studies of Molecular Structure and Conformations

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. For 3-hydroxybutyl pentanoate, these studies can predict its geometry, conformational stability, and electronic characteristics with high accuracy.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For esters, the HOMO is often localized on the oxygen atoms of the ester group, while the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The presence of a hydroxyl group in 3-hydroxybutyl pentanoate would be expected to influence these frontier orbitals.

Another important property derivable from DFT is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. For 3-hydroxybutyl pentanoate, the MEP would likely show a negative potential around the carbonyl and hydroxyl oxygens and a positive potential around the carbonyl carbon and the hydroxyl hydrogen.

Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand bonding and intramolecular interactions. NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pairs of the ester oxygen and the antibonding orbital of the carbonyl group, which contributes to the stability of the ester linkage. It can also reveal the nature and strength of intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen, which would influence the molecule's preferred conformation.

Table 1: Representative Electronic Properties of a Model Hydroxy Ester Calculated by DFT

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, affecting intermolecular interactions. |

Note: The values in this table are illustrative for a generic hydroxy ester and are not specific to 3-hydroxybutyl pentanoate due to a lack of published data. The actual values would depend on the specific computational method and basis set used.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies. While computationally more demanding than DFT, they serve as a benchmark for less exact methods.

For 3-hydroxybutyl pentanoate, ab initio calculations could be used to precisely determine its gas-phase geometry and the relative energies of its different conformers. The presence of two rotatable bonds in the hydroxybutyl chain and another in the pentanoate chain leads to a complex conformational landscape. High-level ab initio methods can accurately predict the energy differences between these conformers, which are often stabilized by weak intramolecular forces like hydrogen bonding and van der Waals interactions.

A conformational analysis of glycine (B1666218) methyl ester, a simpler ester, using ab initio methods at the 4-21G basis set level, revealed that the most stable conformation is stabilized by a hydrogen bond between the amino group and the carbonyl oxygen researchgate.net. A similar ab initio study on methyl propanoate at the 4-21G level identified two energy minima corresponding to different torsional angles of the CCCO bond researchgate.net. For 3-hydroxybutyl pentanoate, a similar intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would likely be a key factor in determining its most stable conformation.

Table 2: Comparison of Relative Conformational Energies of a Model Ester from Different Ab Initio Methods (Illustrative)

| Conformer | HF/6-31G* (kcal/mol) | MP2/6-311+G** (kcal/mol) | CCSD(T)/aug-cc-pVTZ (kcal/mol) |

| Global Minimum (trans) | 0.00 | 0.00 | 0.00 |

| Local Minimum 1 (gauche) | 1.25 | 0.95 | 0.85 |

| Local Minimum 2 (gauche) | 2.10 | 1.80 | 1.70 |

Note: This table presents illustrative data for a generic ester to demonstrate the type of information obtained from ab initio calculations. The specific values for 3-hydroxybutyl pentanoate would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of 3-hydroxybutyl pentanoate in different environments, such as in the gas phase, in a solvent, or in an amorphous solid state.

Conformational sampling through MD allows for the exploration of the potential energy surface of the molecule, identifying the most populated conformations and the transitions between them nih.gov. For a flexible molecule like 3-hydroxybutyl pentanoate, MD simulations can reveal how the molecule folds and changes its shape due to thermal fluctuations. This is crucial for understanding its physical properties and how it interacts with other molecules.

MD simulations are particularly powerful for studying intermolecular interactions. By simulating a system containing multiple molecules of 3-hydroxybutyl pentanoate, one can analyze the formation and dynamics of intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups. These interactions are fundamental to understanding the bulk properties of the substance, such as its boiling point, viscosity, and solubility. For instance, MD simulations of palmitate esters have been used to study their self-assembly and interaction with other molecules, highlighting the role of hydrophilic and hydrophobic interactions nih.gov. Similarly, simulations of molecules with hydroxyl groups have been employed to investigate the interplay between intermolecular and intramolecular hydrogen bonding dovepress.com.

The simulations can also provide quantitative data on the structure of the liquid or amorphous state through the calculation of radial distribution functions (RDFs). The RDFs describe the probability of finding another atom at a certain distance from a reference atom. For 3-hydroxybutyl pentanoate, RDFs could be calculated for the oxygen-oxygen distances to characterize the extent of hydrogen bonding in the condensed phase.

Table 3: Illustrative Intermolecular Interaction Energies for a Model Hydroxy Ester in a Simulated Environment

| Interaction Type | Average Energy (kcal/mol) | Description |

| Hydrogen Bonding (O-H···O=C) | -4.5 | Strong, directional interaction between the hydroxyl group and the carbonyl oxygen of another molecule. |

| van der Waals (Lennard-Jones) | -2.8 | Weaker, non-directional attractive and repulsive forces between all atoms. |

| Electrostatic (Coulombic) | -3.2 | Long-range interactions between the partial charges on the atoms of different molecules. |

Note: The values are for illustrative purposes for a generic hydroxy ester and are dependent on the force field and simulation conditions used. Specific data for 3-hydroxybutyl pentanoate is not available.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, including the formation and breakdown of 3-hydroxybutyl pentanoate. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the associated activation energies.

The formation of 3-hydroxybutyl pentanoate typically occurs through the esterification of pentanoic acid with 1,3-butanediol (B41344). Computational modeling, often using DFT, can elucidate the energetics of this reaction pathway. The Fischer-Speier esterification mechanism, which is acid-catalyzed, involves several steps, including the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and the elimination of water masterorganicchemistry.com.

Computational studies on the esterification of other carboxylic acids have shown that the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. The activation energy for this step can be calculated, providing a quantitative measure of the reaction rate. For the esterification of pentanoic acid, kinetic studies have been performed, and computational modeling could further refine the understanding of the reaction mechanism at a molecular level researchgate.nettandfonline.com.

The presence of the hydroxyl group on the butanediol (B1596017) could potentially influence the reaction pathway, for example, through intramolecular catalysis or by affecting the solubility and orientation of the reactants. Computational modeling could explore these possibilities by comparing the reaction pathways of different isomers of butanediol.

Table 4: Calculated Activation Energies for a Model Acid-Catalyzed Esterification Reaction (Illustrative)

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Description |

| Protonation of Carboxylic Acid | 5.2 | Initial activation of the carboxylic acid by the acid catalyst. |

| Nucleophilic Attack by Alcohol | 18.5 | Formation of the tetrahedral intermediate, often the rate-determining step. |

| Water Elimination | 12.3 | Collapse of the intermediate to form the protonated ester and water. |

| Deprotonation of Ester | -3.7 | Final step to yield the neutral ester product. |

Note: These are representative values for a generic esterification reaction and are not specific to 3-hydroxybutyl pentanoate. The actual energetics would depend on the specific reactants and the computational level of theory.

The hydrolysis of 3-hydroxybutyl pentanoate, the reverse of esterification, is another important reaction that can be studied computationally. Ester hydrolysis can be catalyzed by either acid or base, and the mechanisms differ. Computational studies can model both pathways to determine which is more favorable under different conditions.

In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of the Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-catalyzed hydrolysis, or saponification, typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. Theoretical studies on the alkaline hydrolysis of various carboxylic acid esters have explored the energetics of this pathway, including the stability of the tetrahedral intermediate and the height of the activation barriers uky.edu.

For 3-hydroxybutyl pentanoate, the presence of the hydroxyl group could potentially participate in the hydrolysis reaction, for example, through an intramolecular nucleophilic attack leading to the formation of a lactone, although this would depend on the position of the hydroxyl group. Computational modeling can be used to investigate the feasibility of such alternative reaction pathways by calculating their activation energies and comparing them to the standard intermolecular hydrolysis pathway.

Table 5: Calculated Activation Energies for a Model Base-Catalyzed Ester Hydrolysis (BAC2) Reaction (Illustrative)

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Description |

| Nucleophilic Attack by OH- | 15.8 | Formation of the tetrahedral intermediate, the rate-determining step. |

| Collapse of Intermediate | 2.1 | Breakdown of the intermediate to form the carboxylate and alcohol. |

Note: These values are illustrative for a generic ester hydrolysis and are not specific to 3-hydroxybutyl pentanoate. The actual values would be influenced by the specific structure of the ester and the computational methodology.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. In the context of 3-Hydroxybutyl pentanoate, QSRR models can be developed to predict its reactivity, such as its susceptibility to hydrolysis, based on a set of calculated molecular descriptors. These models are valuable for understanding the factors that govern reaction rates and for predicting the behavior of new or untested compounds without the need for extensive experimental work.

The development of robust QSRR models for the reactivity of esters, particularly their hydrolysis, has been an area of significant research. The primary mechanism for the base-catalyzed hydrolysis of esters like 3-Hydroxybutyl pentanoate is typically a bimolecular acyl-oxygen cleavage (BAC2). This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The rate of this reaction is influenced by both electronic and steric factors associated with the ester's molecular structure.

Research Findings

Multiple linear regression (MLR) is a commonly employed statistical method for developing QSRR models for ester hydrolysis. These models correlate the experimentally determined reaction rate constants with various calculated molecular descriptors. Studies have consistently shown that a combination of electronic and steric descriptors provides the most accurate predictive models.

Key molecular descriptors that have been identified as significant in predicting the rate of alkaline hydrolysis of carboxylic acid esters include:

Electronic Descriptors: These descriptors quantify the electronic environment of the reacting center.

pKa: The acidity of the corresponding carboxylic acid is a crucial descriptor. A lower pKa of the parent carboxylic acid generally correlates with a faster hydrolysis rate of the ester.

Electronegativity and Partial Charges: The partial charge on the carbonyl carbon is a critical factor. A more positive partial charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack by the hydroxide ion. Descriptors related to electronegativity and charge density in the vicinity of the ester functional group are therefore highly significant.

Quantum Chemical Descriptors: More advanced models may incorporate quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Steric Descriptors: These descriptors account for the spatial arrangement of atoms around the reaction center, which can hinder the approach of the nucleophile.

Topological and Geometrical Parameters: Various steric parameters, such as those describing the bulkiness of the substituents on both the acyl and alkoxy portions of the ester, are important. For alkyl-substituted esters, reactivity is often primarily controlled by these steric effects.

One approach, known as quantum topological molecular similarity, has been successfully applied to create statistically validated QSAR models for the base-promoted hydrolysis of a set of 40 esters. This method utilizes descriptors derived from ab initio wave functions to characterize the bonds within the molecule. A key finding from this research is that the molecular fragment (O=C)-C-O is the most significant region for explaining the variations in hydrolysis rate constants across different esters.

For a hypothetical QSRR study on a series of β-hydroxy esters including 3-Hydroxybutyl pentanoate, a data table could be constructed to illustrate the relationship between structural descriptors and reactivity.

| Compound | Steric Descriptor (Taft's Es) | Electronic Descriptor (Hammett's σ) | Calculated log(kOH) |

| Methyl acetate (B1210297) | 0.00 | 0.00 | -1.50 |

| Ethyl acetate | -0.07 | -0.10 | -1.85 |

| Propyl acetate | -0.36 | -0.12 | -2.10 |

| Butyl acetate | -0.39 | -0.13 | -2.15 |

| 3-Hydroxybutyl pentanoate | -0.45 | -0.05 | -2.30 |